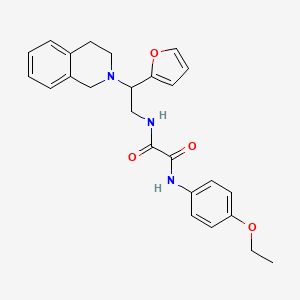![molecular formula C14H14N2OS B2409751 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1987112-22-0](/img/structure/B2409751.png)
3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a chemical compound with potential applications in scientific research. It is a member of the thienopyrimidine class of compounds, which have been studied for their potential therapeutic properties in various diseases.
Scientific Research Applications
Antitumor Activity
3-Methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives exhibit potent antitumor activity. They have shown comparable effects to doxorubicin in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimalarial Applications
Derivatives of this compound have been explored as potential new antimalarial series. Their aqueous stability and yield through simple treatment suggest their suitability for biological tests in antimalarial research (Mustière, Vanelle, & Primas, 2021).
Novel Synthesis Routes
New routes have been developed for synthesizing derivatives of this compound, which could enhance its applicability in various fields of medicinal chemistry. These new synthetic methods offer a diverse range of functional groups that can be attached to the compound, potentially widening its application scope (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).
Dual Inhibitory Activities
Studies have shown that derivatives of this compound can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential in the treatment of various diseases, including cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Certain derivatives of 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have demonstrated significant antimicrobial activity. These compounds showed more effectiveness than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, among others (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, such as jak1 .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cell signaling and immune response .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit cell growth or division .
properties
IUPAC Name |
3-methyl-7-(4-methylphenyl)-1,2-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-7,15H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRNXONNUXGBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2409671.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)
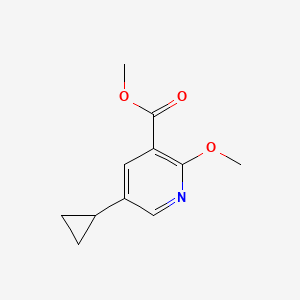
![3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2409674.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)
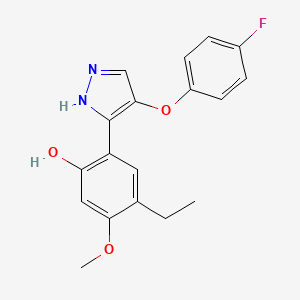
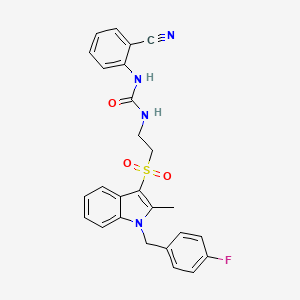
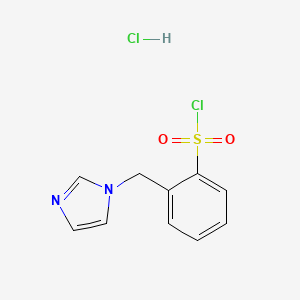
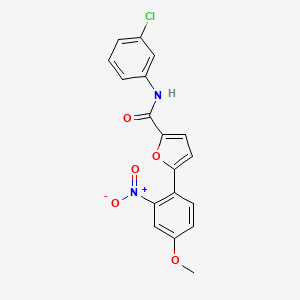
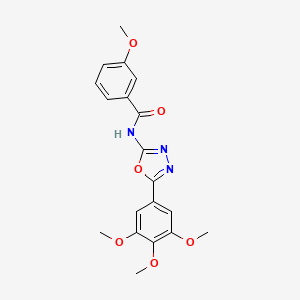
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
